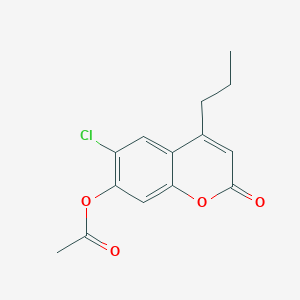![molecular formula C19H23NO3S B5786182 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide, commonly known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a potent and selective non-NMDA receptor antagonist that has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the excitatory neurotransmission mediated by non-NMDA receptors, leading to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The blockade of non-NMDA receptors by CNQX has been shown to have a wide range of effects on neuronal excitability and synaptic plasticity. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials, decrease the induction of long-term potentiation, and attenuate the development of kindling in animal models of epilepsy. CNQX has also been shown to have neuroprotective effects against excitotoxicity and ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
CNQX is a highly specific and potent antagonist of non-NMDA receptors, which makes it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions of glutamate receptors in vivo. Additionally, CNQX has a short half-life and requires careful handling and storage to maintain its efficacy.
Zukünftige Richtungen
There are several future directions for the use of CNQX in scientific research. One area of interest is the investigation of the role of non-NMDA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more selective and potent non-NMDA receptor antagonists that can be used to probe the specific roles of different subtypes of glutamate receptors. Overall, CNQX remains a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes.
Synthesemethoden
CNQX can be synthesized by reacting 2-bromo-1-cyclohexene with 2-(methylthio)ethylamine to obtain the intermediate product, which is subsequently reacted with 4-methoxy-1-naphthalenesulfonyl chloride to yield the final product. The synthesis of CNQX is a multi-step process that requires careful handling of the reagents and purification of the intermediate products.
Wissenschaftliche Forschungsanwendungen
CNQX has been extensively used in scientific research to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been found to be particularly useful in investigating the function of non-NMDA receptors, which are involved in fast excitatory neurotransmission in the central nervous system.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h5-7,9-12,20H,2-4,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFKAUVJPTNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)





![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)


